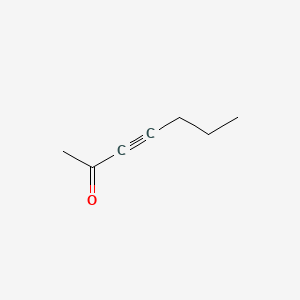

Hept-3-yn-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

hept-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCFELYYDWVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180698 | |

| Record name | Hept-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26059-43-8 | |

| Record name | Hept-3-yn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026059438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Research Landscape of Hept 3 Yn 2 One

Significance in Contemporary Organic Chemistry

Hept-3-yn-2-one serves as a valuable building block in modern organic synthesis. Its chemical structure, which features a ketone functional group and a carbon-carbon triple bond in conjugation, provides a unique platform for a variety of chemical transformations. This arrangement of an electron-withdrawing ketone and an electron-rich triple bond creates distinct patterns of reactivity that chemists can exploit.

The compound's utility is demonstrated by its role as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. For instance, it is a precursor in the total synthesis of (+)-Aspicilin, a type of macrolide. researchgate.net The synthesis involves the oxidation of the corresponding alcohol, hept-3-yn-2-ol (B1657440), to yield this compound, which then undergoes further reactions. researchgate.net Its bifunctional nature allows it to participate in various reactions such as nucleophilic additions and cycloadditions.

Positioning within the Alkynone Compound Class

This compound belongs to the alkynone class of organic compounds. Alkynones, also known as ynones, are characterized by the presence of both a ketone and an alkyne functional group. rsc.org These compounds are considered attractive motifs in organic chemistry because they are important intermediates in the synthesis of medicinally valuable heteroaromatic compounds and natural products. rsc.org

Specifically, this compound can be classified as an α-enolizable alkynone. researchgate.net This sub-category refers to alkynones that possess an alkyl group adjacent to the carbonyl function, which imparts "C-H active" properties. researchgate.net The reactivity of these compounds has been a subject of considerable study, focusing on transformations like conjugate additions and cycloadditions. acs.org The synthesis of alkynones can be achieved through various methods, including the oxidation of propargylic alcohols and metal-catalyzed reactions. rsc.org

Historical Development of Research into Alkynone Chemistry

The investigation of alkynone chemistry has a rich history. The first report of an α-enolizable alkynone dates back to 1949, marking the beginning of decades of research into this compound class. researchgate.net A significant period of advancement occurred in the 1970s with foundational studies on alkynols (alcohols containing an alkyne), which are direct precursors to alkynones via oxidation. smolecule.com

The latter half of the 20th century saw the emergence of powerful new synthetic methods, such as metal-catalyzed carbonylative reactions, which provided more efficient and atom-economical routes to alkynones. acs.orgrsc.org These techniques, often employing palladium or copper catalysts, facilitate the coupling of various chemical components to construct the ynone framework. acs.org More recently, research has also explored the use of more earth-abundant metals for these transformations. rsc.org The continuous development of synthetic methodologies has expanded the accessibility and application of alkynones, including this compound, in diverse areas of chemical synthesis. rsc.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | chemeo.com |

| CAS Number | 26059-43-8 | chemeo.com |

| Normal Boiling Point | 422.43 K | chemeo.com |

| Normal Melting Point | 324.68 K | chemeo.com |

| Ionization Energy | 9.67 eV | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 1.379 | chemeo.com |

Advanced Synthetic Methodologies for Hept 3 Yn 2 One and Derivatives

Acetylide Reactivity in Carbon-Carbon Bond Formation

The formation of the ynone carbon skeleton often relies on the nucleophilic character of acetylide anions, which are generated by deprotonating terminal alkynes. These powerful nucleophiles can react with various electrophiles to construct the carbon framework of hept-3-yn-2-one. openstax.orgmsu.edu

Direct Formation via Acetylene and Carbonyl Precursors

The direct synthesis of ynones can be approached by the reaction of a metal acetylide with a suitable carbonyl-containing precursor. For this compound, this would involve a derivative of 1-pentyne (B49018) reacting with an acetyl group equivalent.

One common method involves the reaction of a terminal alkyne with an acyl chloride. wikipedia.org This reaction, often referred to as an acyl-type Sonogashira coupling, is typically catalyzed by a combination of palladium and copper complexes. researchgate.netresearchgate.net For instance, the coupling of 1-pentyne with acetyl chloride in the presence of a suitable catalyst system would yield this compound. Modern protocols have been developed using reusable copper nanoparticle catalysts or 2-chloroimidazolium chloride as an activating agent for carboxylic acids, offering milder and more efficient reaction conditions. wikipedia.orgnih.govrsc.org

Another approach is the reaction of terminal alkynes with anhydrides. researchgate.net The acetylation of 1-pentyne with acetic anhydride (B1165640), often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O), can produce this compound with yields reported between 60-75% for analogous reactions.

Alkylation of Acetylide Anions for Ynone Scaffolds

A highly versatile and widely used method for carbon chain extension involves the alkylation of acetylide anions. openstax.orglibretexts.org This SN2 reaction requires the formation of an acetylide from a terminal alkyne using a strong base, such as sodium amide (NaNH₂), followed by reaction with a primary alkyl halide. msu.edulibretexts.orglibretexts.org

To synthesize an internal alkyne backbone, a smaller terminal alkyne can be sequentially alkylated. For example, propyne (B1212725) can be deprotonated and reacted with an ethyl halide, or 1-pentyne can be deprotonated and reacted with a methyl halide. openstax.org While this builds the carbon chain, it does not directly yield the ynone. To form the ketone, the acetylide anion must react with an acylating agent.

The reaction of a lithium or magnesium acetylide with an acyl chloride or anhydride is a standard method for ynone synthesis. wikipedia.orgnih.gov Specifically, 1-pentyne can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form lithium pentynilide. This nucleophilic acetylide can then react with an acetylating agent such as acetyl chloride or acetic anhydride to form this compound. researchgate.netpearson.com

| Starting Alkyne | Base | Electrophile | Product | Typical Conditions |

| 1-Pentyne | n-BuLi | Acetyl chloride | This compound | Anhydrous ether or THF, low temperature |

| 1-Pentyne | - | Acetic anhydride | This compound | Lewis acid catalyst (e.g., BF₃·Et₂O), 80-100°C |

| 1-Pentyne | Et₃N | Acetyl chloride | This compound | Pd/Cu catalyst, room temperature |

Functional Group Transformations Leading to this compound

An alternative major pathway to ynones involves the oxidation of a pre-existing alcohol functional group. This strategy is particularly useful when the corresponding alkynyl alcohol is readily accessible.

Stereoselective Oxidation of Hept-3-yn-2-ol (B1657440) and Related Alkynols

The most direct precursor for this compound via this route is hept-3-yn-2-ol. This secondary alkynyl alcohol can be synthesized through the nucleophilic addition of a pentynylide anion (derived from 1-pentyne) to acetaldehyde. libretexts.orglumenlearning.com The subsequent oxidation of hept-3-yn-2-ol yields the target ynone. wikipedia.orgsmolecule.com

A variety of oxidizing agents can accomplish this transformation. libretexts.org For laboratory-scale synthesis, reagents known for their mildness and high selectivity are often preferred to avoid side reactions, such as degradation of the alkyne or over-oxidation.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly efficient oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgwikipedia.orgalfa-chemistry.com The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and is known for its tolerance of other functional groups. wikipedia.orgresearchgate.net

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). scribd.comwikipedia.org It is renowned for its mild conditions (low temperatures, typically -78 °C) and its ability to avoid the use of toxic heavy metals. slideshare.netalfa-chemistry.com

Chromium-based Reagents: While historically common, reagents like Pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in acetone/sulfuric acid) are now used less frequently due to the toxicity and disposal issues associated with chromium. smolecule.comumn.edu However, they are effective in oxidizing secondary alcohols to ketones.

When the precursor alcohol is chiral, the choice of oxidant can be critical to prevent racemization. Mild methods like Swern and Dess-Martin oxidations are generally preferred as they are less likely to cause epimerization at adjacent stereocenters. alfa-chemistry.com In syntheses where stereochemistry is paramount, such as in the total synthesis of natural products like aspicilin (B1241577), the oxidation of a chiral alkynol to a ynone is a key step. researchgate.netrsc.org

| Precursor Alcohol | Reagent | Conditions | Product |

| Hept-3-yn-2-ol | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | This compound |

| Hept-3-yn-2-ol | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to Room Temp | This compound |

| Hept-3-yn-2-ol | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | This compound |

Controlled Oxidative Pathways to Alkynones

Beyond the direct oxidation of a corresponding secondary alcohol, other controlled oxidative strategies can be employed. Ruthenium-catalyzed oxidative alkynylation offers a more convergent approach, merging redox and C-C bond formation. nih.gov This method can directly convert primary alcohols or aldehydes into ynones by reacting them with a terminal alkyne in the presence of a ruthenium catalyst and an oxidant. This avoids the separate steps of aldehyde addition and subsequent oxidation. nih.gov

Furthermore, specialized oxidative reactions on other functional groups can lead to the ynone structure. For example, certain oxidative rearrangements or cleavage reactions might be designed to terminate at the ketone-alkyne stage, although these are less common for a simple structure like this compound. The development of new catalytic systems continues to provide milder and more selective pathways for these transformations. remspec.com

Multi-Step Synthesis Strategies for Complex Molecular Architectures

This compound and its derivatives are not only synthetic targets but also crucial intermediates in the construction of more complex molecules. rsc.org In multi-step syntheses, the ynone moiety serves as a versatile handle for further functionalization.

For example, in the total synthesis of the macrolide natural product (+)-aspicilin, a synthetic route involves the oxidation of hept-3-yn-2-ol to this compound. researchgate.net This ynone intermediate is then subjected to a stereoselective reduction under Noyori conditions to install the desired chirality before further transformations. researchgate.netrsc.org Similarly, the synthesis of chiral hexynones, which are precursors to bacteriochlorophylls, utilizes the oxidation of a secondary alcohol to an ynone as a key step. rsc.org

The bifunctional nature of ynones—containing both an electrophilic carbonyl carbon and an alkyne—allows for a wide range of subsequent reactions. researchgate.net These include Michael additions, cycloadditions, and Paal-Knorr ring closures, which are used to build complex heterocyclic and polycyclic systems. rsc.orgnih.govrsc.org For instance, a ynone can be a key building block in a domino reaction to create polycyclic spiroindolines. rsc.org The strategic placement of a simple ynone like this compound within a synthetic sequence provides access to a diverse array of complex molecular frameworks. rsc.orgresearchgate.net

Ester Enolate Alkylation Routes for Alkynone Synthesis (e.g., Hept-5-yn-2-one)

Ester enolate alkylation provides a powerful and classic method for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of ketones, including alkynones. The acetoacetic ester synthesis, a well-established method, is particularly relevant for producing methyl ketones. libretexts.org This procedure involves the alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target ketone. libretexts.orgmasterorganicchemistry.com

The general mechanism involves three key steps:

Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two flanking carbonyl groups. libretexts.orglibretexts.org

Alkylation: The resulting nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming an α-substituted acetoacetic ester. libretexts.orglibretexts.org

Hydrolysis and Decarboxylation: The ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to furnish the final ketone. libretexts.org

While this method is not a direct route to this compound, it is effective for the synthesis of its isomer, hept-5-yn-2-one (B15482208). In this specific synthesis, the enolate of ethyl 3-oxobutanoate is first reacted with 3-bromoprop-1-yne. Subsequent reaction steps, including further alkylation and hydrolysis, lead to the formation of hept-5-yn-2-one. thieme-connect.com

Table 1: Acetoacetic Ester Synthesis of Hept-5-yn-2-one

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Ethyl 3-oxobutanoate, NaOEt, 3-bromoprop-1-yne | Ethyl 2-acetylpent-4-ynoate |

| 2 | Ethane-1,2-diol, Acidic conditions | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)pent-4-ynoate |

| 3 | n-BuLi, Me-I | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)hex-4-ynoate |

| 4 | Hydrolysis | 2-Acetylhex-4-ynoic acid |

| 5 | Heating | Hept-5-yn-2-one |

This interactive table summarizes the multi-step synthesis of hept-5-yn-2-one via an ester enolate alkylation route.

Wohl–Lange Reaction for Alkynone Derivatives

The Wohl degradation is a classic reaction in carbohydrate chemistry used to shorten the carbon chain of an aldose by one carbon. numberanalytics.comchemistrysteps.comwikipedia.org The mechanism typically involves the formation of an oxime, followed by dehydration to a cyanohydrin and subsequent cleavage. chemistrysteps.comyoutube.com While the classical Wohl degradation is not directly applied to the synthesis of simple alkynones, a related procedure developed by Wohl and Lange has been utilized for the preparation of alkynone derivatives. mdpi.comresearchgate.net

This older method was successfully employed in the synthesis of 1,1-diethoxynon-3-yn-2-one from hept-1-yne. mdpi.comresearchgate.net The reaction involved the use of 1-(diethoxyacetyl)piperidine (DAP) and furnished the desired ynone in a 38% yield. mdpi.comresearchgate.net This approach demonstrates a less common but viable route to functionalized alkynones, showcasing the adaptability of classical name reactions to modern synthetic challenges. Another study mentions a similar methodology for the synthesis of 1,1-diethoxy-4-(trimethylsilyl)but-3-yn-2-one. uib.no

Table 2: Wohl-Lange Reaction for an Alkynone Derivative

| Starting Material | Reagent | Product | Yield | Reference |

| Hept-1-yne | 1-(Diethoxyacetyl)piperidine (DAP) | 1,1-Diethoxynon-3-yn-2-one | 38% | mdpi.comresearchgate.net |

This interactive table details the application of the Wohl-Lange reaction in the synthesis of a specific alkynone derivative.

Transition Metal-Catalyzed Alkynone Formations (e.g., Palladium-catalyzed methods)

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the construction of carbon-carbon bonds. core.ac.uk These methods offer high efficiency and functional group tolerance for the synthesis of alkynones.

A prominent example is the carbonylative Sonogashira cross-coupling reaction . This reaction allows for the synthesis of alkynones from aryl iodides, alkynes, and a carbon monoxide source, catalyzed by palladium complexes. researchgate.net For instance, a practical and efficient method has been developed using formic acid as the CO source. youtube.com This approach has been successfully applied to the modification of natural products. youtube.com

Another palladium-catalyzed approach involves the direct acetylation of a terminal alkyne. For example, this compound can be synthesized by the acetylation of 1-pentyne with acetic anhydride, often in the presence of a Lewis acid catalyst like BF₃·Et₂O.

Table 3: Palladium-Catalyzed Synthesis of Alkynones

| Reaction Type | Starting Materials | Catalyst System | Product | Key Features | Reference |

| Carbonylative Sonogashira Coupling | Aryl iodides, Alkynes, Formic acid (CO source) | Palladium catalyst, PPh₃/I₂ | Alkynones | Moderate to good yields, applicable to natural product modification. | youtube.com |

| Direct Acetylation | 1-Pentyne, Acetic anhydride | Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄) | This compound | Direct method, yields of 60-75% reported for analogous ynones. | |

| Oxidative Carbonylation | 2-Ethynylbenzamides | Pd(OAc)₂/CuI | Isoindolinones | Moderate to excellent yields, good functional group tolerance. | researchgate.net |

This interactive table summarizes various palladium-catalyzed methods for the synthesis of alkynones.

Asymmetric Synthesis Incorporating Chiral Alkynone Building Blocks

Alkynones are valuable building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules. mdpi.com Various catalytic systems have been developed to achieve high enantioselectivity in reactions involving alkynones.

One notable example is the asymmetric conjugate addition of butenolides to alkynones , catalyzed by chiral N,N'-dioxide-scandium(III) complexes. figshare.com This method produces chiral γ-alkenyl butenolides in high yields and with excellent enantioselectivities (up to 98% ee). figshare.com

Another powerful application is the enantioselective tandem Michael addition of tryptamine-derived oxindoles to alkynones . nih.gov Catalyzed by a chiral N,N'-dioxide Sc(OTf)₃ complex, this reaction provides a facile route to enantioenriched spiro[pyrrolidine-3,3'-oxindole] compounds, which are key structures in certain alkaloids. nih.gov

Furthermore, nickel-catalyzed asymmetric hydrogenation of alkynone imines has been developed for the divergent synthesis of chiral amines. researchgate.net By selecting the appropriate ligand, either the C=N bond can be selectively hydrogenated to yield chiral propargyl amines, or both the C=N and C≡C bonds can be reduced to produce unfunctionalized chiral amines with high enantioselectivity. researchgate.net

Table 4: Asymmetric Synthesis Utilizing Alkynones

| Reaction Type | Alkynone Substrate | Chiral Catalyst/System | Product Type | Enantioselectivity (ee) | Reference |

| Conjugate Addition | Terminal and non-terminal alkynones | Chiral N,N'-dioxide-Sc(III) complex | γ-Alkenyl butenolides | Up to 98% | figshare.com |

| Tandem Michael Addition | Alkynones | Chiral N,N'-dioxide-Sc(OTf)₃ complex | Spiro[pyrrolidine-3,3'-oxindole] | High | nih.gov |

| Asymmetric Hydrogenation | Alkynone imines | Ni(OAc)₂·4H₂O / (S,S)-Ph-BPE | Chiral propargyl amines | >99% | researchgate.net |

| Asymmetric Hydrogenation | Alkynone imines | Ni(OAc)₂·4H₂O / Josiphos SL-J011-1 | Unfunctionalized chiral amines | >99% | researchgate.net |

This interactive table highlights several asymmetric synthetic methods that employ alkynones as key building blocks to generate chiral products.

Elucidating Reaction Mechanisms and Reactivity of Hept 3 Yn 2 One

Nucleophilic Additions to the Ketone Moiety

The carbonyl group in Hept-3-yn-2-one is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent acetylenic group enhances the electrophilicity of the carbonyl carbon, making it susceptible to a variety of nucleophiles. These reactions typically proceed through the formation of a tetrahedral alkoxide intermediate.

Stereoselective Reduction Pathways (e.g., Noyori Conditions)

The reduction of the ketone in this compound can be performed stereoselectively to yield chiral propargylic alcohols, which are valuable building blocks in organic synthesis. Asymmetric transfer hydrogenation (ATH) under Noyori conditions represents a premier method for achieving high enantioselectivity in the reduction of ketones. nih.govacs.org

Developed by Ryoji Noyori, these conditions typically employ a ruthenium catalyst complexed with a chiral amino sulfonamide ligand. nih.gov In the synthesis of the macrolide (+)-aspicilin, for instance, this compound is reduced to (S)-hept-3-yne-2-ol using Noyori conditions. researchgate.netmdpi.com The mechanism involves the transfer of a hydride from a hydrogen donor, such as isopropanol, to the ketone. The chiral ligand environment of the ruthenium catalyst dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the resulting alcohol. nih.gov This dynamic kinetic resolution process is highly efficient for converting racemic mixtures into a single, enantioenriched product. nih.gov

Table 1: Example of Stereoselective Reduction of this compound

| Reactant | Conditions | Product | Stereochemical Outcome | Reference |

| This compound | Noyori Asymmetric Hydrogenation | (S)-Hept-3-yn-2-ol | High enantioselectivity | researchgate.netmdpi.com |

Generation of Alkoxide Intermediates

Nucleophilic addition to the carbonyl carbon of this compound results in the formation of a tetrahedral alkoxide intermediate. This intermediate is a central feature in reactions with a range of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and hydride reagents.

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing the electron density onto the oxygen atom. The resulting species is a negatively charged alkoxide. In a subsequent step, this intermediate is typically protonated by the addition of a weak acid (e.g., water or dilute acid workup) to yield the final alcohol product. The specific nature of the nucleophile determines the final structure. For example, reaction with a Grignard reagent like methylmagnesium bromide would introduce a new methyl group, leading to an alcohol, while a hydride reagent would result in the reduction of the ketone to a secondary alcohol. The formation of these alkoxide intermediates is a fundamental step that underpins a broad spectrum of synthetic transformations originating from this compound.

Transformations Involving the Alkyne Functional Group

The carbon-carbon triple bond in this compound is a site of high electron density, making it reactive towards electrophiles and a participant in various addition and cycloaddition reactions.

Hydration Reactions and Keto-Enol Tautomerism

The hydration of the alkyne function in this compound adds a molecule of water across the triple bond. This reaction is typically catalyzed by strong acids, such as sulfuric acid, in the presence of a mercuric salt (HgSO₄). libretexts.org The addition of water to the asymmetrical alkyne follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon (C-3 in this case, due to the influence of the adjacent carbonyl).

The initial product of this hydration is an enol, a molecule containing a hydroxyl group bonded to a carbon-carbon double bond. orgoreview.com This enol intermediate is generally unstable and rapidly rearranges into its more stable constitutional isomer, a ketone, through a process called keto-enol tautomerism. libretexts.orgorgoreview.com The equilibrium between the keto and enol forms heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. orgoreview.commasterorganicchemistry.com This tautomerization can be catalyzed by either acid or base. libretexts.org The hydration of this compound would ultimately lead to the formation of a β-diketone, heptane-2,4-dione.

Mechanism of Keto-Enol Tautomerism:

Acid-Catalyzed: The enol double bond is protonated at the α-carbon. The resulting carbocation is stabilized by resonance with the oxygen lone pair. Deprotonation of the hydroxyl group yields the ketone. libretexts.org

Base-Catalyzed: A base removes the proton from the enol's hydroxyl group, forming an enolate ion. Subsequent protonation of the enolate at the α-carbon yields the ketone. libretexts.org

Selective Alkyne Reduction Methodologies

The alkyne group of this compound can be reduced with varying degrees of selectivity to produce either an alkene or an alkane. The choice of reagent and conditions is critical to controlling the outcome of the reaction. organicchemistrytutor.com

Cis-Alkene Formation: Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond. organicchemistrytutor.comvaia.comyoutube.com This stereoselective reaction exclusively yields the cis-alkene, (Z)-Hept-3-en-2-one.

Trans-Alkene Formation: Dissolving metal reduction, using an alkali metal like sodium or lithium in liquid ammonia (B1221849) at low temperatures, produces the trans-alkene. organicchemistrytutor.comyoutube.com This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the intermediate with the alkyl groups in a trans orientation leads to the formation of (E)-Hept-3-en-2-one. youtube.com

Alkane Formation: Complete reduction of the triple bond to a single bond can be achieved through catalytic hydrogenation with hydrogen gas (H₂) over a more active metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). organicchemistrytutor.com This process reduces both the alkyne and the resulting alkene, yielding the saturated ketone, Heptan-2-one.

Table 2: Summary of Selective Alkyne Reduction Methods for this compound

| Reaction | Reagents/Catalyst | Product | Stereochemistry | Reference |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Hept-3-en-2-one | Cis | organicchemistrytutor.comvaia.com |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | (E)-Hept-3-en-2-one | Trans | organicchemistrytutor.comyoutube.com |

| Complete Hydrogenation | H₂, Pd, Pt, or Ni | Heptan-2-one | N/A | organicchemistrytutor.com |

Cycloaddition Chemistry of Alkynones

The conjugated system of this compound makes it an excellent substrate for cycloaddition reactions, where a new ring is formed. Alkynones can participate as 2π-electron components in various cycloaddition processes.

[4+2] Cycloaddition (Diels-Alder Reaction): While more common with α,β-unsaturated ketones (enones), the activated alkyne in this compound can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. mdpi.com

[3+2] Cycloaddition: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of the alkynone (as the dipolarophile) with a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) to construct a five-membered heterocyclic ring. mdpi.com Phosphine-catalyzed [3+2] cycloadditions of alkynones with other partners have also been developed, highlighting the versatility of this reaction class. rsc.org

[2+2] Cycloaddition: The reaction of the alkynone with an alkene, often photochemically induced, can lead to the formation of a four-membered cyclobutene (B1205218) ring. researchgate.net

These cycloaddition reactions provide powerful synthetic routes to complex cyclic and heterocyclic molecules starting from the relatively simple, linear structure of this compound. mdpi.com

Derivatization Reactions and Functional Group Interconversions

The dual functionality of this compound, featuring both a ketone and an internal alkyne, makes it a versatile substrate for a variety of derivatization reactions and functional group interconversions (FGIs). These transformations are crucial for incorporating the alkynone skeleton into more complex molecular architectures. Key strategies involve the selective manipulation of one functional group while preserving the other, often requiring the use of protecting groups, and the conversion of the alkyne moiety into other valuable functional groups like dienes.

Strategies for Protecting Group Manipulations on Alkynone Derivatives

In the synthesis of complex molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. numberanalytics.com For alkynone derivatives like this compound, the primary sites for protection are the ketone and, in some derivatives, other functionalities like hydroxyl groups. The selection of a protecting group is critical; it must be stable under the specific reaction conditions and easily removable afterward without altering the rest of the molecule. numberanalytics.com

The ketone group in this compound is a key site for nucleophilic attack. If a desired reaction involves a nucleophile that should react selectively at the alkyne or another position, the ketone must be protected. libretexts.org A common and effective strategy for protecting aldehydes and ketones is their conversion to acetals or ketals. libretexts.org For instance, reacting this compound with a diol, such as ethylene (B1197577) glycol, under acidic conditions forms a cyclic ketal. This protected form is stable to many nucleophilic reagents, including Grignard and organolithium reagents, as well as hydride reducing agents. libretexts.org After the desired transformation is complete, the ketone can be regenerated by hydrolysis with aqueous acid. libretexts.org

In multi-step syntheses involving various functional groups, the concept of orthogonal protection is paramount. Orthogonal protecting groups can be removed under different, specific conditions, allowing for the selective deprotection of one functional group while others remain protected. numberanalytics.comfiveable.me For example, a derivative of this compound might have its ketone group protected as a ketal (acid-labile) and a hydroxyl group elsewhere in the molecule protected as a silyl (B83357) ether (fluoride-labile). This allows the chemist to unmask either functional group selectively for further reaction. fiveable.me

Table 1: Common Protecting Groups for Ketones and Their Deprotection Conditions

| Protecting Group Class | Example Reagent | Protected Form | Deprotection Conditions |

|---|---|---|---|

| Acetals/Ketals | Ethylene glycol, H⁺ | 1,3-Dioxolane | Aqueous acid (e.g., HCl, H₂SO₄) |

| Acetals/Ketals | 1,3-Propanediol, H⁺ | 1,3-Dioxane | Aqueous acid |

This interactive table summarizes common strategies for protecting the ketone functionality inherent in alkynones.

Conversion of Alkynones to Dienones

The conversion of alkynones into conjugated dienones represents a powerful functional group interconversion, as dienones are valuable building blocks in organic synthesis, particularly for cycloaddition reactions like the Diels-Alder reaction. beilstein-journals.org A highly effective method for this transformation is the palladium-catalyzed isomerization of 2-alkyn-1-ones. acs.orgacs.org

This isomerization can be achieved by exposing the alkynone, such as this compound, to a catalytic amount of a palladium(II) source, like palladium(II) acetate (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand. acs.org The reaction is highly chemoselective and proceeds under relatively mild conditions. The proposed mechanism suggests the formation of a hydridopalladium acetate species as the active catalyst, which adds across the alkyne, followed by a series of rearrangements to yield the conjugated dienone product. acs.org

Research has explored various catalytic systems to optimize this conversion. While palladium catalysts are common, other transition metals have also been investigated. Furthermore, base-promoted isomerizations have been reported. The addition of a catalytic amount of a Lewis base, such as triphenylphosphine (B44618) (PPh₃), can initiate the isomerization of alkynones to 1,3-dienones in high yields. organic-chemistry.org Another approach involves a base-promoted tandem reaction where α-cyano ketones attack the alkynone, leading to a ring-opening that furnishes a cyano-containing conjugated dienone. upc.edu.pe

The stereospecific synthesis of (2E,4E)-dienones can be achieved from enynes through a sequential hydrozirconation/Pd-catalyzed acylation process, highlighting an alternative route that avoids the direct isomerization of a pre-formed alkynone. beilstein-journals.org This method is particularly advantageous as dienone functional groups can be prone to isomerization and polymerization, making a late-stage introduction beneficial. beilstein-journals.org

Table 2: Catalytic Systems for Isomerization of Alkynones to Dienones

| Catalyst System | Ligand/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Phosphine Ligand | Not Specified | Simple and chemoselective isomerization. | acs.org |

| Gold(I) Complex | Biphenyl-2-ylphosphine with amino group | α,α,α-Trifluorotoluene | Enables soft propargylic deprotonation under mild conditions. | acs.org |

This interactive table provides examples of catalytic systems used to convert alkynones into valuable dienone structures.

Applications of Hept 3 Yn 2 One in Advanced Organic Synthesis

Strategic Building Block for Complex Molecules

Hept-3-yn-2-one's dual functionality allows it to participate in a wide array of chemical reactions, including nucleophilic additions and cycloadditions, establishing it as a critical starting material for more elaborate molecules.

This compound has proven to be a key intermediate in the total synthesis of complex natural products, most notably the macrolide (+)-Aspicilin. researchgate.netmdpi.com Macrolides are a class of compounds characterized by a large lactone ring, and many exhibit significant biological activity. nih.gov

In a well-established synthetic route to (+)-Aspicilin, this compound is generated in a two-step process. The synthesis begins with the creation of hept-3-yne-2-ol, which is then oxidized to yield this compound. researchgate.netmdpi.com This ketone is a critical juncture in the synthesis, as its subsequent stereoselective reduction is necessary to set a key chiral center in the target molecule. researchgate.netmdpi.com

Another example of a macrolide synthesis utilizing a similar strategy is that of (S)-phoracantholide J, where the crucial asymmetric step is the Noyori reduction of a 3-yn-2-one compound. researchgate.net These syntheses underscore the strategic importance of alkynones like this compound in providing the carbon framework and functional handles needed to construct these intricate natural products.

| Target Product | Key Intermediate | Transformation | Reference |

| (+)-Aspicilin | This compound | Oxidation of hept-3-yne-2-ol | researchgate.net, mdpi.com |

| (S)-Phoracantholide J | A 3-yn-2-one | Noyori asymmetric reduction | researchgate.net |

This compound and its parent compound, hept-3-yne, are recognized as useful intermediates in the synthesis of various agrochemicals. ontosight.aiontosight.ai The reactivity of the alkyne and ketone groups allows for the introduction of diverse functional groups, which is a key step in creating new active ingredients for crop protection. Derivatives of this compound are essential for further synthetic applications in the agrochemical sector. While specific commercial examples are proprietary, the utility of this class of compounds as building blocks is well-established in the chemical literature.

The structural motifs present in this compound are valuable in the development of new pharmaceutical agents. smolecule.com The compound serves as a precursor for a variety of complex molecules with potential therapeutic properties. ontosight.ai Its conjugated system, where the electron-withdrawing ketone is linked to the electron-rich triple bond, creates unique reactivity patterns that are exploited in the preparation of pharmaceutical intermediates and complex heterocycles. For instance, research has demonstrated that this compound can be used to synthesize novel anticancer agents by modifying its structure to enhance biological activity. Furthermore, related alkynol compounds are used as building blocks in the synthesis of new drugs, highlighting the importance of this chemical class in medicinal chemistry. smolecule.com

Role in the Synthesis of Agrochemicals

Contribution to Stereoselective Synthesis

A significant application of this compound is in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. This control is crucial in pharmacology, as different enantiomers or diastereomers of a drug can have vastly different biological effects.

The total synthesis of (+)-Aspicilin provides a prime example of this compound's role in a stereocontrolled process. The ketone is stereoselectively reduced using Noyori conditions to produce the chiral alcohol, (S)-hept-3-yne-2-ol, which is a key building block for the final natural product. researchgate.netmdpi.com Similarly, the asymmetric synthesis of the macrolide (S)-phoracantholide J relies on a Noyori reduction of a 3-yn-2-one to introduce the required chirality. researchgate.net

Beyond reduction of the ketone, other stereoselective reactions involving alkyne functionalities are prominent. These include:

Enzymatic Reductions: The enzymatic reduction of a related compound, oct-7-yn-2-one, using alcohol dehydrogenase from Thermoanaerobium brockii (TBADH), offers an alternative bio-catalytic route to chiral alcohols for aspicilin (B1241577) synthesis. nih.gov

Carbometalation Reactions: Highly regio- and stereoselective carbozincation reactions of related alkynyl systems can be used to create multisubstituted enamides, which are important synthetic building blocks. researchgate.net

Annulation Reactions: Chiral phosphine (B1218219) catalysts can be used in highly regio- and stereoselective (3+2) annulation reactions of related systems to create complex spirocyclic structures. rsc.org

| Reaction Type | Substrate/Precursor | Key Feature | Application Example | Reference |

| Asymmetric Reduction | This compound | Noyori Conditions | Total synthesis of (+)-Aspicilin | researchgate.net, mdpi.com |

| Enzymatic Reduction | oct-7-yn-2-one | TBADH enzyme | Alternative route to (+)-Aspicilin building block | nih.gov |

| Carbozincation | N-Benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine | Ti-Mg catalyst | Stereoselective formation of enamides | researchgate.net |

| (3+2) Annulation | Allenoates and 3-methyleneindolin-2-ones | Chiral phosphine catalyst | Synthesis of spirooxindoles | rsc.org |

Foundation for New Polyfunctionalized Organic Systems

The presence of two distinct and reactive functional groups makes this compound an ideal starting point for the synthesis of new polyfunctionalized organic systems. These are molecules that contain multiple functional groups, often leading to complex reactivity and diverse applications.

The ketone and alkyne moieties can be manipulated independently or in concert to build molecular complexity:

Cycloaddition Reactions: The electron-withdrawing nature of the ketone group activates the alkyne for cycloaddition reactions. This allows for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and materials.

Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents and the creation of chiral centers.

Palladium-Catalyzed Reactions: The alkyne can participate in palladium-catalyzed cyclization and carbonylation reactions to generate complex polycyclic heterocycles. researchgate.net

The development of new reactions on the this compound scaffold continues to expand its utility. For example, reactions with aldehydes in the presence of a Lewis acid can produce α-(halomethylene)aldols, which are themselves versatile polyfunctional intermediates. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of Hept 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For Hept-3-yn-2-one, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its structure.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The expected signals for this compound would correspond to the methyl group of the acetyl moiety, and the ethyl and propyl groups attached to the alkyne.

Acetyl Protons (CH₃CO-) : A singlet peak is expected for the three equivalent protons of the methyl group adjacent to the carbonyl group.

Propyl Group Protons (-CH₂CH₂CH₃) : The protons of the propyl group attached to the alkyne will exhibit distinct signals. The methylene (B1212753) group adjacent to the triple bond will appear as a triplet. The subsequent methylene group will be a sextet, and the terminal methyl group will present as a triplet.

Detailed analysis of the coupling patterns and integration values of these signals allows for the unambiguous assignment of each proton in the molecule.

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. nih.gov

Key expected signals include:

Carbonyl Carbon (C=O) : This carbon typically appears significantly downfield (at a high ppm value) due to the deshielding effect of the oxygen atom.

Alkynyl Carbons (-C≡C-) : The two sp-hybridized carbons of the triple bond will have characteristic chemical shifts in the mid-range of the spectrum.

Alkyl Carbons : The carbons of the acetyl methyl group and the propyl group will appear in the upfield region of the spectrum.

A representative, though not explicitly for this compound, set of ¹³C NMR data for a similar compound, hept-3-yn-2-ol (B1657440), shows signals at δ = 25.1, 29.9, and 33.0 ppm in CDCl₃. whiterose.ac.uk While the hydroxyl group in this related compound will influence the exact chemical shifts compared to the ketone in this compound, the general regions for the alkyl carbons would be similar.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predictive table based on general principles and data from related compounds. Actual experimental values may vary.)

| Carbon Atom Position | Predicted Chemical Shift (δ) in ppm |

| C1 (CH₃ of propyl) | ~13-15 |

| C2 (CH₂ of propyl) | ~20-25 |

| C3 (CH₂ attached to alkyne) | ~25-35 |

| C4 (Alkynyl C) | ~80-90 |

| C5 (Alkynyl C) | ~85-95 |

| C6 (Carbonyl C) | >180 |

| C7 (Acetyl CH₃) | ~30-35 |

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Interpretation

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. shout.education The resulting fragmentation pattern is a unique "fingerprint" of the molecule. For this compound (molecular weight: 110.15 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 110. nist.gov

The fragmentation of this compound is influenced by the ketone and alkyne functional groups. msu.edu Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Table 2: Potential Fragment Ions in the EI-MS of this compound

| m/z | Possible Fragment Ion |

| 110 | [C₇H₁₀O]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 81 | [M - C₂H₅]⁺ |

| 67 | [M - C₃H₇]⁺ or [C₅H₇]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

The base peak in the mass spectrum of this compound is often observed at m/z 95, with another significant peak at m/z 43. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). enovatia.com This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₇H₁₀O, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unequivocal evidence for the compound's elemental composition. soton.ac.uk The ability to achieve high mass accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br In a GC-MS analysis of a this compound sample, the compound would first travel through a GC column at a specific rate, resulting in a characteristic retention time. This retention time helps to separate it from any impurities or other components in the sample.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum can be compared to a library of known spectra (like those from NIST) to confirm the identity of this compound. nist.gov The integration of the peak in the gas chromatogram also allows for the quantitative assessment of the compound's purity. This technique is invaluable for quality control and for the analysis of complex reaction mixtures containing this compound. pjps.pk

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "vibrational fingerprint" of the molecule. For this compound, the IR spectrum is characterized by the presence of specific absorption bands corresponding to its constituent functional groups, primarily the carbonyl group (C=O) of the ketone and the carbon-carbon triple bond (C≡C) of the alkyne, as well as various carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds.

The conjugation of the alkyne with the ketone group in this compound has a notable influence on the position of the carbonyl stretching frequency. Typically, saturated aliphatic ketones exhibit a strong C=O stretching absorption in the region of 1715 cm⁻¹. However, conjugation with a carbon-carbon triple bond delocalizes the electron density, which slightly weakens the C=O double bond and consequently lowers its vibrational frequency. Research on α,β-ynones indicates that the carbonyl peak is characteristically observed in the range of 1600–1685 cm⁻¹. nih.govspecac.com

The carbon-carbon triple bond (C≡C) of an internal alkyne typically shows a stretching vibration in the range of 2190–2260 cm⁻¹. The intensity of this absorption is variable and can be weak or even absent if the alkyne is symmetrically substituted, due to a lack of a significant change in the dipole moment during the vibration. In the case of this compound, the asymmetry introduced by the adjacent carbonyl and propyl groups is expected to result in a discernible, though potentially weak, absorption band.

The spectrum also displays absorptions corresponding to the C-H bonds of the methyl and propyl groups. The stretching vibrations of these sp³-hybridized C-H bonds are typically observed in the 2850–3000 cm⁻¹ region. Additionally, C-H bending vibrations for these groups appear in the fingerprint region, roughly between 1350 and 1470 cm⁻¹.

Detailed Research Findings

Analysis of the vibrational modes for this compound allows for the assignment of specific absorption bands to the corresponding functional groups and bond types within the molecule. The key to its IR characterization lies in identifying the strong carbonyl absorption, which is shifted to a lower wavenumber due to conjugation, and the characteristic, though weaker, alkyne stretch. Infrared spectroscopy serves as a fundamental tool for confirming the presence of the core ynone structure in synthetic products.

The table below summarizes the expected characteristic infrared absorption frequencies for this compound based on established spectroscopic data for its functional groups.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group/Structural Unit |

| ~2960 | Medium | C-H Asymmetric Stretch | -CH₃ (Methyl) |

| ~2870 | Medium | C-H Symmetric Stretch | -CH₃ (Methyl) |

| ~2930, ~2860 | Medium | C-H Asymmetric/Symmetric Stretches | -CH₂- (Methylene) |

| ~2240 | Weak | C≡C Stretch | Internal Alkyne |

| ~1680 | Strong | C=O Stretch (Conjugated) | α,β-Ynone |

| ~1460 | Medium | C-H Bend (Scissoring) | -CH₂- |

| ~1365 | Medium | C-H Bend (Symmetric) | -CH₃ |

Computational Chemistry and Theoretical Studies of Hept 3 Yn 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. researchgate.netresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), are frequently used to investigate the structural and electronic properties of molecules. researchgate.netanalis.com.my

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like Hept-3-yn-2-one, with its rotatable ethyl and methyl groups, a conformational analysis is necessary to identify the global minimum energy conformer among various possible spatial arrangements. researchgate.net

Theoretical calculations would optimize key geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound's geometry is scarce in the literature, DFT calculations provide reliable predictions. For analogous alkynones, DFT has been used to successfully reproduce and rationalize experimental results. researchgate.net The optimization process for this compound would involve systematically rotating the single bonds and calculating the energy of each resulting conformer to identify the most stable structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar functional groups calculated by DFT methods.

| Parameter | Bond | Predicted Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C≡C | ~1.22 Å | |

| C-C (acetyl) | ~1.45 Å | |

| C-C (alkyne-ethyl) | ~1.46 Å | |

| Bond Angles | ||

| C-C≡C | ~178° | |

| ≡C-C=O | ~118° |

The electronic nature of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich), typically around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Regions of positive potential (electron-deficient) would be found around the hydrogen atoms and potentially the acetyl carbon, indicating sites for nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Table 2: Illustrative FMO Energies for an Alkynone System These values are representative and intended to illustrate the outputs of a DFT calculation.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.0 eV | Primarily located on the C≡C triple bond, indicating its nucleophilic character. |

| LUMO | -1.5 eV | Centered on the carbonyl group and adjacent alkyne carbons, indicating electrophilic sites. |

| HOMO-LUMO Gap | 5.5 eV | Suggests moderate reactivity. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. Each vibrational mode (stretching, bending) has a characteristic frequency. researchgate.net By calculating these frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the structure and identify key functional groups.

For this compound, the most characteristic vibrations would be the C=O stretch and the C≡C stretch. The carbonyl group typically shows a strong absorption band, while the internal alkyne stretch is often weaker. Theoretical calculations can help assign these and other complex vibrations in the "fingerprint region" of the spectrum. Discrepancies between calculated (harmonic) and experimental frequencies are common, so scaling factors are often applied to improve agreement.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Alkynones (Illustrative)

| Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C-H stretch (sp³) | 2900-3000 | 2850-3000 |

| C≡C stretch | 2210-2240 | 2200-2260 |

Electronic Structure Investigations: Frontier Molecular Orbitals and Electrostatic Potential Analysis

Advanced Quantum Chemical Approaches for Reactivity Prediction

Beyond standard DFT, advanced computational methods can provide deeper insights into chemical reactivity. researchgate.netimist.ma Quantum chemical calculations can be leveraged to predict reaction outcomes, guide catalyst design, and explore synthetic routes before extensive experimental work is undertaken. rsc.org For alkynones like this compound, these methods can elucidate their behavior in complex reactions. researchgate.net

Global reactivity descriptors, derived from FMO energies, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), quantify the molecule's reactivity. whiterose.ac.uk The electrophilicity index, for instance, measures a molecule's ability to accept electrons, which is particularly relevant for the conjugated system in this compound. nih.gov Local reactivity descriptors, like Fukui functions or local nucleophilicity indices (Nk), can pinpoint the most reactive atoms within the molecule, predicting regioselectivity in reactions such as additions to the triple bond or the carbonyl group. nih.gov

Theoretical Exploration of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping out the entire energy landscape of a chemical reaction. whiterose.ac.uk This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate and its energy determines the reaction's activation barrier. whiterose.ac.uk

For this compound, theoretical studies can explore various transformations. For example, a DFT study on a 1,2-migration pathway involving this compound has been reported. Computational analysis of cascade cyclizations of alkynones has also been performed to assess the feasibility of different reaction pathways by modeling intermediates and transition states. Such studies calculate the Gibbs free energy of each stationary point on the potential energy surface to determine the most kinetically and thermodynamically favorable reaction pathway. whiterose.ac.uk The existence of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Hept-3-yn-2-one with high purity, and how can reproducibility be ensured?

- Methodology : Begin with a stepwise optimization of reaction conditions (e.g., solvent, temperature, catalysts) using established ketone synthesis frameworks. Purity can be verified via gas chromatography (GC) or HPLC, coupled with mass spectrometry (MS) for structural confirmation. Ensure detailed documentation of procedures, including failure cases, to aid reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodology : Use infrared (IR) spectroscopy to identify the carbonyl (C=O) and alkyne (C≡C) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon hybridization. Complement with UV-Vis spectroscopy to study electronic transitions. Cross-validate results with computational simulations (e.g., DFT) for accuracy .

Q. How should researchers design a literature review to map this compound’s known reactivity and applications?

- Methodology : Use structured keyword combinations (e.g., "this compound synthesis," "alkynone reactivity") in databases like SciFinder or PubMed. Prioritize peer-reviewed journals and avoid non-academic sources. Track citations of foundational papers to identify trends and gaps. Document search strategies (e.g., Boolean operators) for transparency .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be systematically resolved?

- Methodology : Perform meta-analysis of conflicting studies to isolate variables (e.g., solvent polarity, concentration). Replicate experiments under controlled conditions and use high-resolution NMR (500 MHz or higher) to minimize signal overlap. Publish raw datasets and calibration details to enable cross-lab validation .

Q. What mechanistic approaches are suitable for studying this compound’s role in cycloaddition or cross-coupling reactions?

- Methodology : Employ isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Pair with computational modeling (e.g., transition state analysis via Gaussian) to propose intermediates. Validate hypotheses through trapping experiments or in situ spectroscopy .

Q. How can computational models and experimental data be integrated to predict this compound’s stability under extreme conditions (e.g., high pH, UV exposure)?

- Methodology : Develop QSPR (quantitative structure-property relationship) models using experimental degradation data (e.g., half-life measurements). Validate with accelerated aging studies and molecular dynamics simulations. Include error margins and sensitivity analyses to address model limitations .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s biological assays?

- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Apply ANOVA for multi-group comparisons and report confidence intervals (95% CI). Ensure raw data and code are archived in repositories like Zenodo for peer scrutiny .

Q. How should researchers address ethical considerations when publishing proprietary or safety-sensitive data on this compound?

- Methodology : Obtain institutional review board (IRB) approval for studies involving human/animal subjects. Redact sensitive synthesis details if required by dual-use policies. Disclose funding sources and conflicts of interest explicitly in the acknowledgments section .

Tables for Quick Reference

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Purity analysis | Column type, ionization method |

| DFT Calculations | Electronic structure prediction | Basis set, solvent model |

| Isotopic Labeling | Mechanistic studies | Isotope enrichment, reaction quench |

| Common Pitfalls | Mitigation Strategy |

|---|---|

| Overlapping NMR signals | Use deuterated solvents, 2D NMR (COSY) |

| Irreproducible yields | Standardize catalyst activation methods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.